molecular formula C9H9N3S B7907067 (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

Cat. No.: B7907067
M. Wt: 191.26 g/mol
InChI Key: XUJWBTRPNYDMJM-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic structure similar to (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine.

    1,2,4-Thiadiazole: Another isomer with different biological properties.

    1,2,3-Thiadiazole: Known for its unique chemical reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiadiazole derivatives. Its phenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJWBTRPNYDMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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